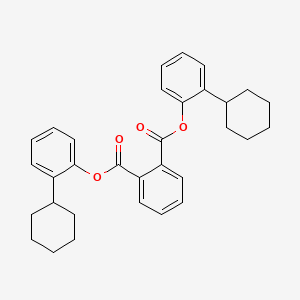
Bis(2-cyclohexylphenyl) benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is also referred to as 1,2-Benzenedicarboxylic acid, bis(2-cyclohexylphenyl) ester . This compound is characterized by the presence of two cyclohexylphenyl groups attached to a benzene-1,2-dicarboxylate core, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-cyclohexylphenyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 2-cyclohexylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a non-acidic catalyst like titanate or stannous oxide . The reaction conditions often include heating the mixture to facilitate the esterification process, followed by neutralization, washing, and purification steps to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Bis(2-cyclohexylphenyl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Bis(2-cyclohexylphenyl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as a plasticizer and in the production of polymers.
Mechanism of Action
The mechanism of action of Bis(2-cyclohexylphenyl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate: Commonly used as a plasticizer.
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate: Known for its use in soft polyvinyl chloride and cable materials.
Uniqueness
Bis(2-cyclohexylphenyl) benzene-1,2-dicarboxylate is unique due to its structural features, which confer specific chemical and physical properties. Its cyclohexylphenyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62421-96-9 |
|---|---|
Molecular Formula |
C32H34O4 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
bis(2-cyclohexylphenyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H34O4/c33-31(35-29-21-11-9-17-25(29)23-13-3-1-4-14-23)27-19-7-8-20-28(27)32(34)36-30-22-12-10-18-26(30)24-15-5-2-6-16-24/h7-12,17-24H,1-6,13-16H2 |
InChI Key |
HFZQOBFFJACINT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2OC(=O)C3=CC=CC=C3C(=O)OC4=CC=CC=C4C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















